Chemical properties of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid
Chemical properties of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid
An In-Depth Technical Guide to the Predicted Chemical Properties and Potential Applications of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid
Authored by a Senior Application Scientist
Disclaimer: The following guide is a predictive analysis based on the known chemical properties of the constituent functional groups of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid, due to the absence of specific literature on this compound. The information herein is intended for research and development purposes and should be validated experimentally.
Introduction: A Molecule of Synthetic and Pharmacological Interest
2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid represents a fascinating scaffold for chemical and pharmacological exploration. This molecule combines the structural features of a benzoic acid, a common pharmacophore and synthetic handle, with a 1-methyl-1H-1,2,4-triazole moiety. The triazole ring system is a well-established bioisostere for esters and amides and is a core component in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, antifungal, antiviral, and anticancer effects.[1][2][3] The strategic placement of the triazole ring at the 2-position of the benzoic acid suggests a molecule with unique conformational properties and the potential for intramolecular interactions that could influence its chemical reactivity and biological target engagement.
This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, potential pharmacological activities, and robust analytical methodologies for the characterization of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. The properties of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid are predicted based on the additive and interactive effects of its benzoic acid and 1-methyl-1H-1,2,4-triazole components.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C10H9N3O2 | Based on the chemical structure. |
| Molecular Weight | 203.20 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for small aromatic organic acids. |
| Melting Point | Expected to be relatively high (>150 °C) | Aromatic acids and triazoles often have high melting points due to intermolecular hydrogen bonding and pi-stacking. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The benzoic acid moiety provides some water solubility, especially at higher pH, while the overall aromatic character suggests solubility in organic solvents.[4] |
| pKa | Estimated to be around 3.5 - 4.5 | The carboxylic acid group is the primary acidic proton. The electron-withdrawing nature of the triazole ring may slightly increase the acidity compared to benzoic acid (pKa ~4.2).[5][6] |
Proposed Synthesis Pathway
While a specific synthesis for 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid is not documented, a plausible and efficient route can be designed based on established methods for the synthesis of 1,2,4-triazoles.[7][8][9] A one-pot, multi-component reaction approach offers an attractive strategy for its construction.
Conceptual Synthetic Workflow
The proposed synthesis involves the reaction of 2-cyanobenzoic acid with a source of methylhydrazine, followed by cyclization to form the triazole ring.
Caption: Proposed one-pot synthetic workflow for 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid.
Step-by-Step Experimental Protocol
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Reaction Setup: To a solution of 2-cyanobenzoic acid (1 equivalent) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF), add methylhydrazine (1.1 equivalents).
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Amidine Formation: Heat the mixture to 80-100 °C and add triethyl orthoformate (1.2 equivalents) dropwise. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the consumption of the starting materials and the formation of an intermediate amidine.
-
Cyclization: Continue heating the reaction mixture at 120-140 °C to facilitate the cyclization and formation of the triazole ring. The reaction is typically complete within 4-12 hours.
-
Workup and Purification: After cooling to room temperature, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Predicted Chemical Reactivity
The chemical reactivity of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid is governed by the interplay of its two functional groups.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is expected to undergo typical reactions of this functional group.[5][10]
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Salt Formation: It will react with bases to form the corresponding carboxylate salts.
-
Esterification: Reaction with alcohols in the presence of an acid catalyst will yield the corresponding esters.
-
Amide Formation: Activation of the carboxylic acid (e.g., with thionyl chloride or a carbodiimide) followed by reaction with an amine will produce amides.
-
Reduction: The carboxylic acid can be reduced to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride.
Reactions of the Aromatic Ring
The benzoic acid ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxylic acid and the triazole ring.[4][11] Any substitution is predicted to occur at the meta-position relative to the carboxyl group.
Reactions of the Triazole Ring
The 1,2,4-triazole ring is generally stable to a wide range of reaction conditions. The N-methyl group prevents reactions at that nitrogen, and the other nitrogen atoms are relatively unreactive due to their involvement in the aromatic system.
Potential Pharmacological Activities
Derivatives of 1,2,4-triazole are known to possess a broad spectrum of pharmacological activities.[1][2][3] The combination of this heterocycle with a benzoic acid scaffold suggests several potential therapeutic applications.
Caption: Predicted pharmacological profile of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid.
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Anticancer Activity: Many triazole-containing compounds have demonstrated potent anticancer activity.[12][13] The target molecule could potentially inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction.
-
Antimicrobial and Antifungal Activity: The triazole moiety is a cornerstone of many antifungal drugs (e.g., fluconazole). This compound could exhibit activity against a range of microbial and fungal pathogens.
-
Anti-inflammatory Activity: Some triazole derivatives have shown significant anti-inflammatory and analgesic effects.[2]
-
Antiviral Activity: Triazoles are also found in antiviral medications, suggesting a potential for this compound in antiviral drug discovery.[2]
Comprehensive Analytical Workflow
A robust analytical workflow is essential for the confirmation of structure, assessment of purity, and quantification of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid.
Caption: A comprehensive analytical workflow for the characterization of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show characteristic signals for the aromatic protons of the benzoic acid ring, the methyl group protons, and the triazole proton.
-
¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environments.
-
2D NMR (HMBC, HSQC): Crucial for unambiguously assigning the connectivity between the benzoic acid and the triazole ring.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=C/C=N stretches.[6]
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for determining purity and identifying any impurities.[14]
-
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the structures of any observed impurities.
Conclusion
2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid is a molecule with significant untapped potential. This guide provides a foundational, albeit predictive, understanding of its chemical properties, a practical synthetic approach, and a framework for its pharmacological and analytical evaluation. The insights presented herein are intended to serve as a catalyst for further research into this promising chemical entity, with the ultimate goal of unlocking its full potential in drug discovery and materials science. Experimental validation of these predictions is a critical next step.
References
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